molecular formula C18H22N2O3 B2656426 N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide CAS No. 1333516-05-4

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No. B2656426
CAS RN: 1333516-05-4
M. Wt: 314.385
InChI Key: CIRQARVFZHMERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that has shown promise in the field of cancer research. It is a G-quadruplex stabilizer that selectively targets RNA polymerase I (Pol I) transcription, leading to inhibition of ribosomal RNA (rRNA) synthesis and ultimately, cancer cell death.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide selectively binds to and stabilizes G-quadruplex structures in the DNA of cancer cells, leading to inhibition of Pol I transcription and ultimately, cancer cell death. G-quadruplex structures are four-stranded DNA structures that are commonly found in the promoter regions of genes that are involved in cancer cell growth and survival. By stabilizing these structures, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide prevents the binding of transcription factors and RNA polymerase I, leading to inhibition of rRNA synthesis and ultimately, cancer cell death.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the overexpression of Pol I in cancer cells, which makes them more sensitive to the effects of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. In addition to its effects on rRNA synthesis, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its selectivity towards cancer cells, which makes it a promising therapeutic agent for various types of cancer. However, there are also some limitations to its use in lab experiments. N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a relatively new drug, and its long-term effects on normal cells are still unknown. In addition, the synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. Finally, there is also interest in exploring the use of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in combination with immunotherapy, as it has been shown to enhance the immune response in preclinical studies.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its selective targeting of Pol I transcription in cancer cells makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, as well as its long-term effects on normal cells.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-(1-cyano-1-cyclopropylethyl)amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide with a purity of over 95%.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively researched in the field of cancer biology due to its ability to selectively target Pol I transcription in cancer cells. This has led to the identification of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors. In preclinical studies, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has shown promise in inhibiting the growth of cancer cells, inducing apoptosis, and sensitizing cancer cells to other chemotherapeutic agents.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-23-15-8-4-13(5-9-15)16(21)10-11-17(22)20-18(2,12-19)14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQARVFZHMERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.